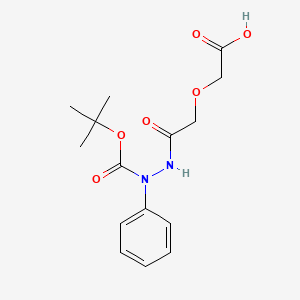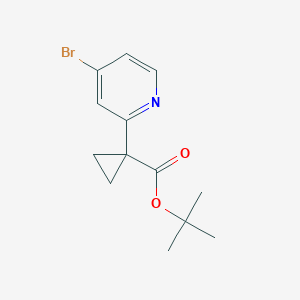
Sodium 5-fluoro-2-nitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-fluoro-2-nitrophenolate is an organic compound that belongs to the class of nitrophenolates It is characterized by the presence of a nitro group (-NO2) and a fluorine atom (-F) attached to a phenolate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-fluoro-2-nitrophenolate typically involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate. This intermediate is then converted into 2-fluoro-4-nitrophenol through acid neutralization . The process is relatively straightforward and can be carried out with or without a catalyst.
Industrial Production Methods: For industrial production, the method involves the reaction of 2,4-difluoronitrobenzene as a raw material. The reaction is carried out under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly, avoiding the use of hazardous nitrite and ester compounds .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-fluoro-2-nitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group, forming 5-fluoro-2-aminophenolate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-fluoro-2-aminophenolate.
Substitution: Formation of various substituted phenolates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sodium 5-fluoro-2-nitrophenolate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Acts as a biostimulant in plant growth, enhancing yield and stress resistance.
Industry: Used in the treatment of high-salt and high-nitrogen wastewater, aiding in biological denitrification processes
Mecanismo De Acción
The mechanism of action of Sodium 5-fluoro-2-nitrophenolate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound affects cation channels (Ca2+, K+, and Na+) by inhibiting the activity of the enzyme tyrosine phosphatase.
Pathways Involved: It influences the efficiency of the photosynthetic apparatus, growth, and development in plants, leading to improved biomass accumulation and yield parameters.
Comparación Con Compuestos Similares
- Sodium para-nitrophenolate
- Sodium ortho-nitrophenolate
- Sodium 5-nitroguaiacolate
Comparison: Sodium 5-fluoro-2-nitrophenolate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. Compared to other nitrophenolates, it exhibits enhanced biological activity and potential for diverse applications .
Propiedades
Fórmula molecular |
C6H3FNNaO3 |
|---|---|
Peso molecular |
179.08 g/mol |
Nombre IUPAC |
sodium;5-fluoro-2-nitrophenolate |
InChI |
InChI=1S/C6H4FNO3.Na/c7-4-1-2-5(8(10)11)6(9)3-4;/h1-3,9H;/q;+1/p-1 |
Clave InChI |
LICGURHJSQKYAB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)
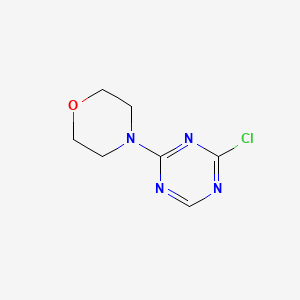
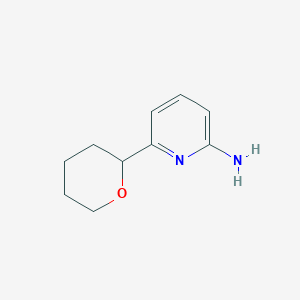

![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)
![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
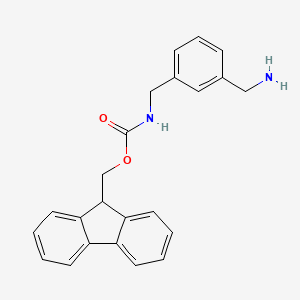
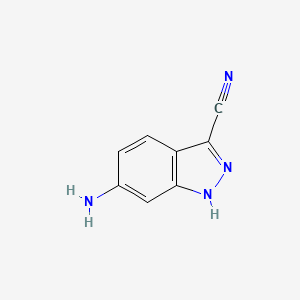
![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
